

Technical Guide: 5-(4-Bromophenyl)isothiazole – Structure, Synthesis, and Applications[1]

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)isothiazole

CAS No.: 49602-97-3

Cat. No.: B3141989

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Executive Summary

5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3) is a heteroaromatic scaffold characterized by a 1,2-thiazole ring substituted at the 5-position with a para-bromophenyl moiety.[1] This compound serves as a critical intermediate in medicinal chemistry, particularly for the development of anti-inflammatory and antiviral agents, and in materials science as a building block for organic semiconductors due to the high dipole moment of the isothiazole core.[1]

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for the effective utilization of this compound in high-level research and development.[1]

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7][8] Structural Analysis

The molecule features two distinct aromatic domains: the electron-deficient isothiazole ring and the electron-neutral bromophenyl ring. The 5-position linkage creates a conjugated system that

allows for electronic communication between the heterocycle and the aryl halide.[1]

Property	Data
IUPAC Name	5-(4-Bromophenyl)1,2-thiazole
CAS Number	49602-97-3
Molecular Formula	
Molecular Weight	240.12 g/mol
SMILES	<chem>Brc1ccc(cc1)c2nsc2</chem>
Appearance	Off-white to pale yellow solid
Predicted LogP	~3.4 (Lipophilic)
H-Bond Donors/Acceptors	0 / 2

Electronic Properties[1]

- **Isothiazole Core:** The N-S bond imparts a significant dipole moment (~2.4 D for unsubstituted isothiazole), influencing crystal packing and solubility.[1] The nitrogen atom at position 2 is weakly basic (for the conjugate acid).[1]
- **Bromine Substituent:** The para-bromo group acts as a weak deactivator via induction (-I) but is primarily valuable as a functional handle for palladium-catalyzed cross-coupling reactions. [1]

Synthetic Methodologies

Two primary routes are recommended based on precursor availability and scale requirements. [1] Route A is preferred for de novo ring construction, while Route B is suitable for late-stage functionalization.

Route A: Cyclization of -Substituted Enones (Recommended)

This method constructs the isothiazole ring from 4-bromoacetophenone, ensuring correct regiochemistry at the 5-position.[1]

Step-by-Step Protocol:

- Enaminone Formation:
 - Reagents: 4-Bromoacetophenone,
-Dimethylformamide dimethyl acetal (DMF-DMA).[1]
 - Conditions: Reflux in toluene or neat at 110°C for 12 hours.
 - Mechanism: Condensation yields (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one.[1]
 - Purification: Crystallization from hexanes/EtOAc.
- Ring Closure:
 - Reagents: Hydroxylamine-O-sulfonic acid (HOSA), Sodium hydrosulfide (NaSH) or Ammonium thiocyanate ().[1]
 - Conditions: Treat the enaminone with NaSH in MeOH/Water, followed by HOSA at 0°C
RT.
 - Yield: Typically 60-75%.

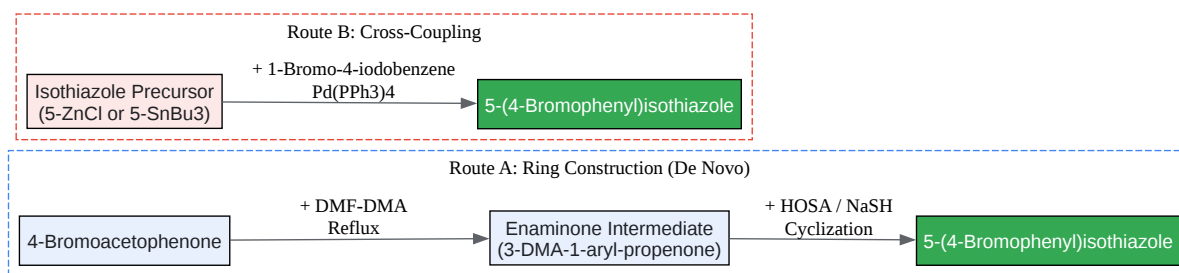
Route B: Palladium-Catalyzed Cross-Coupling

Utilizes pre-formed isothiazole rings. Note that 5-bromoisothiazole is less stable than its 4-bromo counterpart, making this route more expensive.

- Reagents: 5-Bromoisothiazole + 4-Bromophenylboronic acid (Suzuki) - Risk of polymerization.[1]

- Alternative: 5-Tributylstannylisothiazole + 1-Bromo-4-iodobenzene (Stille Coupling).
Selectivity relies on the higher reactivity of the C-I bond over the C-Br bond.[1]

Visualization of Synthetic Logic



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Figure 1: Synthetic pathways highlighting the de novo cyclization strategy versus metal-catalyzed coupling.[1]

Reactivity Profile & Functionalization[1]

The utility of **5-(4-Bromophenyl)isothiazole** lies in its orthogonal reactivity handles.[1]

Electrophilic Aromatic Substitution (EAS)

The isothiazole ring undergoes EAS preferentially at the C-4 position.[1]

- Nitration:

yields 4-nitro-5-(4-bromophenyl)isothiazole.

- Halogenation:

-Bromosuccinimide (NBS) yields 4-bromo-5-(4-bromophenyl)isothiazole.[1]

- Note: The 4-bromophenyl group at C-5 sterically hinders C-4 slightly, but electronic directing effects of the sulfur atom dominate.

C-Br Functionalization (Suzuki/Buchwald)

The phenyl-bromide bond is highly active for Pd-catalyzed couplings, allowing the isothiazole to serve as a "cap" on a larger molecular scaffold.[1]

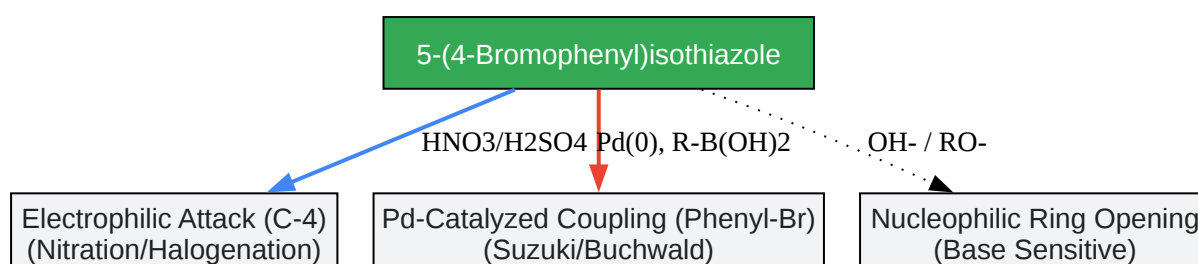
- Protocol:

(5 mol%), Arylboronic acid (1.2 eq),

(3 eq), Dioxane/Water, 90°C.

Lithiation & Ring Cleavage[1]

- Lithiation: Treatment with n-BuLi typically results in Lithium-Halogen exchange at the phenyl ring before deprotonation of the isothiazole C-3, due to the stability of the aryl-lithium species.
- Ring Opening: Strong nucleophiles (e.g., hydroxides, alkoxides) can attack the sulfur atom or C-3, leading to ring cleavage and nitrile formation.[1] Avoid highly basic conditions (>pH 12) during workups.[1]



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Figure 2: Orthogonal reactivity map showing C-4 functionalization and Phenyl-Br coupling.[1]

Applications in Drug Discovery & Materials[1]

Medicinal Chemistry (Bioisosterism)

Isothiazoles are considered bioisosteres of pyridines, thiazoles, and isoxazoles.[1] The 5-aryl moiety mimics the spatial arrangement of biphenyl systems found in NSAIDs and kinase inhibitors.

- Key Interaction: The nitrogen lone pair (N-2) can accept hydrogen bonds, while the sulfur atom can engage in "sigma-hole" interactions with backbone carbonyls in protein binding pockets.[1]
- Therapeutic Areas:
 - Antivirals:[1] Analogues of 5-arylisothiazoles have shown activity against Herpes Simplex Virus (HSV).[1]
 - Anti-inflammatory:[1] Inhibition of COX/LOX pathways.[1]

Organic Electronics

The **5-(4-bromophenyl)isothiazole** unit is a precursor for thienyl-isothiazole co-polymers.[1]

- Mechanism: The electron-deficient isothiazole lowers the LUMO level of the polymer, increasing air stability in n-type organic semiconductors.
- Liquid Crystals: The bent shape and dipole of the isothiazole ring disrupt packing slightly compared to thiazoles, lowering melting points and broadening nematic phases.[1]

Safety & Handling (MSDS Highlights)

- Signal Word: Warning.
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]

- Storage: Store under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.

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